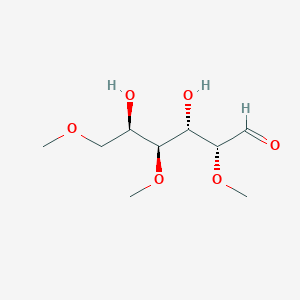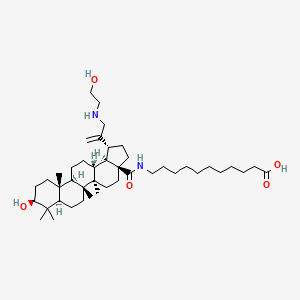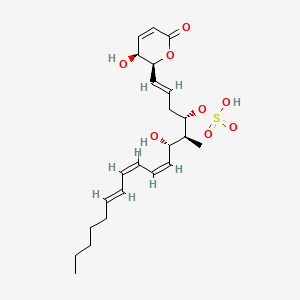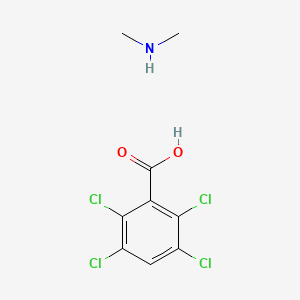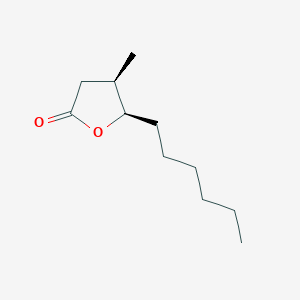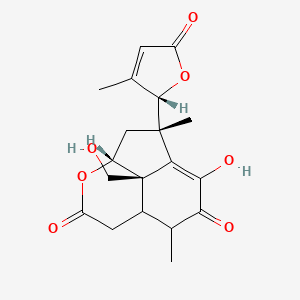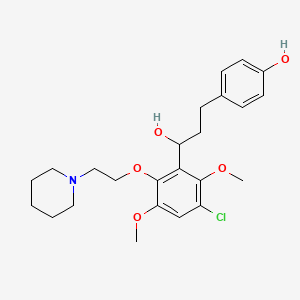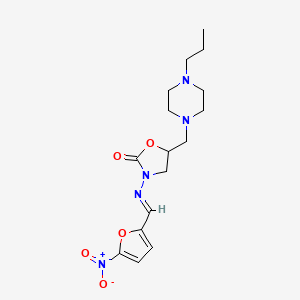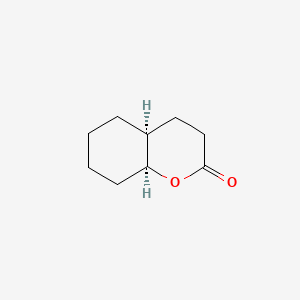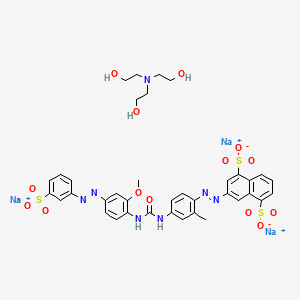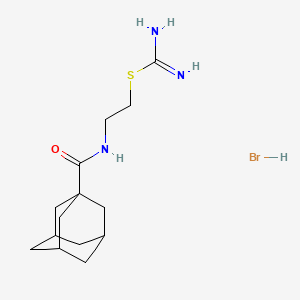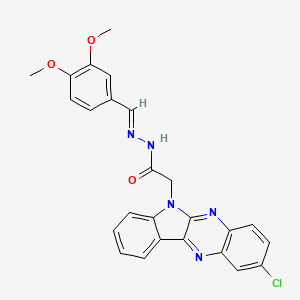
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((3,4-dimethoxyphenyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((3,4-dimethoxyphenyl)methylene)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .
Méthodes De Préparation
The synthesis of 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((3,4-dimethoxyphenyl)methylene)hydrazide typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine, followed by various functionalization reactions . Industrial production methods often rely on transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: Using oxidizing agents like cerium (IV) oxide nanoparticles.
Reduction: Involving reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of iodine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl derivatives, while reduction can yield corresponding amines .
Applications De Recherche Scientifique
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((3,4-dimethoxyphenyl)methylene)hydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Exhibits cytotoxic effects against various cancer cell lines.
Medicine: Potential antiviral and anticancer agent due to its DNA intercalating properties.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mécanisme D'action
The primary mechanism of action for this compound involves DNA intercalation. By inserting itself between DNA base pairs, it disrupts the processes vital for DNA replication and transcription, leading to cytotoxic effects . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds include other indoloquinoxalines like 6H-indolo[2,3-b]quinoxaline derivatives. These compounds share a similar structural framework and exhibit comparable biological activities . 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((3,4-dimethoxyphenyl)methylene)hydrazide is unique due to its specific functional groups, which enhance its DNA intercalating ability and cytotoxic effects .
Propriétés
Numéro CAS |
109322-04-5 |
|---|---|
Formule moléculaire |
C25H20ClN5O3 |
Poids moléculaire |
473.9 g/mol |
Nom IUPAC |
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H20ClN5O3/c1-33-21-10-7-15(11-22(21)34-2)13-27-30-23(32)14-31-20-6-4-3-5-17(20)24-25(31)29-18-9-8-16(26)12-19(18)28-24/h3-13H,14H2,1-2H3,(H,30,32)/b27-13+ |
Clé InChI |
YQAPJYNIJDWHTF-UVHMKAGCSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


